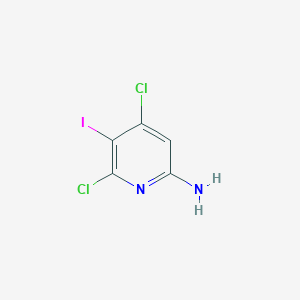![molecular formula C11H17N3 B13681664 1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
1-[2-(tert-Butyl)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(tert-Butyl)phenyl]guanidine is a chemical compound belonging to the guanidine class. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound, in particular, features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(tert-Butyl)phenyl]guanidine can be achieved through several routes. One common method involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another approach is the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . These methods provide straightforward and efficient access to the compound under mild conditions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient route to produce N,N-disubstituted guanidines, including this compound .
Analyse Chemischer Reaktionen
1-[2-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include mercury (II) chloride, triethylamine, and anhydrous dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(tert-Butyl)phenyl]guanidine involves its strong basicity and ability to form hydrogen bonds. The guanidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(tert-Butyl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound features a similar tert-butyl group but differs in the substitution pattern on the guanidine moiety.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine nitrogen atoms, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(2-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
InChI-Schlüssel |
WZMUUANLNHITPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)




![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)





![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


